Asymmetric vs. Symmetric Orthoester Product Distribution in Tetraalkoxypropane Synthesis
In the Lewis acid-catalyzed reaction of isopropyl vinyl ether with trimethyl orthoformate, the target asymmetric orthoester 1,3,3-trimethoxy-1-(isopropoxy)propane is produced at a substantially higher concentration than the symmetric 1,1,3,3-tetramethoxypropane byproduct. The patent reports a 62.9% concentration of the asymmetric product versus only 23.5% for the symmetric form, with an overall yield of 70.0% from isopropyl vinyl ether [1]. This 2.7-fold enrichment of the asymmetric product demonstrates that the isopropoxy-substituted compound is the kinetically or thermodynamically favored product under these conditions, a selectivity not achievable with methyl vinyl ether (which yields exclusively symmetric product) [1].
| Evidence Dimension | Product concentration in reaction mixture (wt%) |
|---|---|
| Target Compound Data | 62.9% (1,3,3-trimethoxy-1-(isopropoxy)propane) |
| Comparator Or Baseline | 23.5% (1,1,3,3-tetramethoxypropane, CAS 102-52-3) |
| Quantified Difference | 2.68-fold higher concentration of asymmetric product |
| Conditions | Isopropyl vinyl ether + trimethyl orthoformate, 0.3 g anhydrous FeCl₃, 2°C, 5 h addition + 2 h aging; reaction mixture distilled in vacuo |
Why This Matters
For procurement decisions, this data confirms that the asymmetric compound is the predominant species obtained from industrially viable isopropyl vinyl ether, enabling higher efficiency in downstream skeleton-forming reactions where the mixed-alkoxy architecture is required.
- [1] EP1607381A1. Process for producing tetraalkoxypropane and derivative thereof. European Patent Office, 2005. Page/Page column 5-6, lines 150-163. View Source
